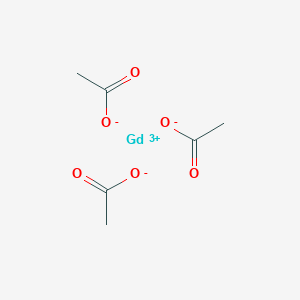

Gadolinium(3+) acetate

Description

Contextual Significance of Gadolinium in Coordination Chemistry

Gadolinium, a member of the lanthanide series, holds a unique position in coordination chemistry. numberanalytics.com The gadolinium(III) ion (Gd³⁺) is characterized by its electronic configuration, [Xe] 4f⁷, which features seven unpaired electrons. numberanalytics.com This configuration results in a high magnetic moment, making Gd³⁺ highly paramagnetic, a property that is central to many of its applications. numberanalytics.comwikipedia.org

As a "hard" Lewis acid, the Gd³⁺ ion preferentially coordinates with "hard" donor atoms, such as the oxygen atoms found in carboxylate ligands like acetate (B1210297). nih.gov This preference, combined with its large ionic radius, allows for high coordination numbers, typically 8 or 9, in its complexes. wikipedia.orgnih.gov The bonding in gadolinium complexes is predominantly ionic or electrostatic in nature. nih.gov This characteristic allows for the formation of stable complexes with a wide array of multidentate ligands, which are crucial for preventing the release of the free Gd³⁺ ion. nih.govnih.gov

The coordination chemistry of gadolinium is extensively explored for applications in various fields, including catalysis and materials science. numberanalytics.comresearchgate.net The development of gadolinium complexes has been a focus of research since the mid-20th century, driven by the need for compounds with specific magnetic and luminescent properties. numberanalytics.com

Rationale for Investigating Gadolinium(3+) Acetate Complexes

This compound is a key starting material for the synthesis of more intricate gadolinium-based structures. Its utility stems from the lability of the acetate ligands, which can be readily substituted by other chelating agents to form thermodynamically stable and kinetically inert complexes. d-nb.infonih.gov The investigation of this compound and its derivatives is driven by several factors:

Precursor for Advanced Materials: this compound serves as a precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles and other gadolinium-containing materials. researchgate.netchemicalbook.com These materials are investigated for their potential in catalysis and as structural ceramics. chemicalbook.com

Fundamental Coordination Chemistry Studies: The study of this compound complexes provides fundamental insights into the coordination behavior of lanthanide ions. researchgate.netlpnu.ua Research focuses on understanding the factors that govern the stability, structure, and reactivity of these complexes. rsc.org For instance, different coordination modes of the acetate ligand (e.g., bidentate, bridging) can lead to the formation of monomeric or dimeric structures. researchgate.net

Scope and Research Objectives

The primary research objective in the study of this compound is to leverage its chemical properties for the synthesis of novel and functional materials. Key areas of investigation include:

Synthesis and Characterization: Developing and refining synthetic routes to create gadolinium complexes with specific ligand environments. numberanalytics.comnih.gov This includes the characterization of these new compounds using techniques such as X-ray diffraction, FTIR spectroscopy, and thermal analysis to determine their structure and properties. researchgate.netnih.gov

Structural Analysis: Elucidating the solid-state and solution structures of this compound complexes to understand how ligand architecture influences the coordination geometry around the Gd³⁺ ion. researchgate.netrsc.org

Exploring Physicochemical Properties: Investigating the magnetic, thermal, and spectroscopic properties of these complexes. researchgate.netosti.gov For example, thermal decomposition studies of this compound provide information on its stability and the pathway to forming gadolinium oxide. researchgate.net

Investigating Reaction Kinetics and Thermodynamics: Studying the thermodynamic stability and kinetic inertness of gadolinium complexes is crucial for understanding their behavior in different environments. d-nb.infoacs.org This includes examining ligand exchange reactions and the factors that influence the dissociation of the complexes. nih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₉GdO₆ | nih.gov |

| Molecular Weight (Anhydrous) | 334.38 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Solubility | Soluble in water | chemicalbook.com |

| CAS Number | 16056-77-2 | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

gadolinium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQGMALGKYWNIU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9GdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890769 | |

| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White to off-white crystals; May have an acetic odor; [GFS Chemicals MSDS] | |

| Record name | Gadolinium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31298-16-5, 16056-77-2 | |

| Record name | (OC-6-11)-Tris(acetato-κO,κO′)gadolinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31298-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium (+3) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Gadolinium 3+ Acetate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to obtaining gadolinium(3+) acetate (B1210297), typically in its hydrated form, and serve as a foundation for creating more complex derivatives through subsequent reactions.

A primary and well-established method for preparing gadolinium(3+) acetate is the direct reaction of gadolinium oxide (Gd₂O₃) with acetic acid (CH₃COOH). This reaction is typically performed in an aqueous medium, leading to the crystallization of this compound hydrate (B1144303) upon cooling or solvent evaporation.

Gd₂O₃ + 6 CH₃COOH + 5 H₂O → 2 Gd(CH₃COO)₃·4H₂O wikipedia.org

A variation of this method utilizes glacial acetic acid with refluxing at temperatures between 60-120°C. After the reaction is complete and the solution becomes transparent, deionized water may be added, followed by continued stirring. The final product is obtained after evaporation and vacuum drying, a process which allows for the recycling of the distilled acetic acid. google.com

| Precursors | Reaction Conditions | Product | Reference(s) |

| Gadolinium oxide, Acetic acid, Water | Reflux (~90°C) for 60 min, followed by rotary evaporation | Gadolinium acetate hydrate (white powder) | researchgate.net |

| Gadolinium oxide, Acetic acid, Water | Crystallization from aqueous solution | This compound tetrahydrate | wikipedia.org |

| Gadolinium oxide, Glacial acetic acid | Reflux (60-120°C), followed by evaporation and vacuum drying | Gadolinium acetate (white powder) | google.com |

This compound is a valuable starting material for synthesizing more complex coordination compounds through reflux reactions with various ligands. In these methods, the acetate ligands can be partially or fully substituted, or the gadolinium ion can be incorporated into a larger molecular structure.

A notable example is the formation of a tetranuclear gadolinium cluster. By refluxing this compound with acetylacetone (B45752) in a methanol (B129727) solution containing triethylamine, the complex [Gd₄(CH₃COO)₄(acac)₈(H₂O)₄] can be obtained. wikipedia.org Similarly, this compound hydrate is used to insert gadolinium into porphyrin and porphyrazine macrocycles. pasteur.ac.irdergipark.org.tr This is achieved by refluxing the gadolinium salt with the free-base macrocycle in a suitable solvent like methanol or N,N-Dimethylformamide (DMF). pasteur.ac.irdergipark.org.tr The progress of metal insertion is often monitored by UV-visible spectroscopy. pasteur.ac.ir

| Gd(3+) Source | Reagents | Solvent | Product | Reference(s) |

| This compound | Acetylacetone, Triethylamine | Methanol | [Gd₄(CH₃COO)₄(acac)₈(H₂O)₄] | wikipedia.org |

| This compound hydrate | Tetracarboxyphenyl porphyrin (TCP-H2) | Methanol | Gd-TCP complex | pasteur.ac.ir |

| This compound | 2,3-Dicyano-5-methyl pyrazine | 1-Hexanol, DBU | Tetrakis-(2-methylpyrazino)porphyrazinato gadolinium(III) acetate | dergipark.org.tr |

Sol-Gel and Wet-Chemical Syntheses for Nanomaterials Incorporating this compound

Sol-gel and wet-chemical methods are powerful bottom-up approaches for fabricating nanomaterials with controlled size, morphology, and composition. This compound is frequently used as the gadolinium precursor in these syntheses to create gadolinium-doped or gadolinium-based nanostructures.

This compound is a key ingredient in the synthesis of gadolinium-doped metal oxide nanoparticles, which are of interest for various applications. Wet-chemical precipitation and sol-gel routes are commonly employed.

For instance, gadolinium-doped cerium oxide nanoparticles (Gd-CeNPs) can be prepared via a wet-chemical procedure at room temperature. nih.govacs.org In this method, gadolinium(III) acetate and cerium(III) acetate are dissolved in a mixture of water and diethylene glycol (DEG), and precipitation is induced by the dropwise addition of ammonium (B1175870) hydroxide (B78521). nih.govacs.org

Similarly, gadolinium oxide (Gd₂O₃) nanoparticles can be synthesized from gadolinium acetate hydrate. iop.org One wet-chemical method involves preparing a sol by mixing gadolinium acetate hydrate with citric acid in deionized water, followed by heating to form gadolinium hydroxide (Gd(OH)₃) and subsequent calcination at high temperatures (e.g., 800°C) to yield the final Gd₂O₃ nanoparticles. iop.org A polyol-free synthesis performed at room temperature has also been reported, where gadolinium(III) acetate is dissolved in dimethyl sulfoxide (B87167) (DMSO) and precipitation is initiated with tetramethylammonium (B1211777) hydroxide (TMAH). Furthermore, gadolinium-doped zinc oxide (ZnO) nanocrystals have been synthesized using a sol-gel method where gadolinium acetate hydrate and zinc acetate dihydrate are used as the metal precursors. nih.gov

| Nanoparticle System | Synthetic Method | Precursors | Key Steps | Reference(s) |

| Gd-doped Cerium Oxide (Gd-CeNPs) | Wet-chemical | Gadolinium(III) acetate, Cerium(III) acetate | Dissolution in Water/DEG, Precipitation with NH₄OH | nih.govacs.org |

| Gadolinium Oxide (Gd₂O₃) | Wet-chemical | Gadolinium acetate hydrate, Citric acid | Sol formation, Heating to form Gd(OH)₃, Calcination at 800°C | iop.org |

| Gadolinium Oxide (Gd₂O₃) | Polyol-free | Gadolinium(III) acetate, TMAH | Dissolution in DMSO, Precipitation at room temp. | |

| Gd-doped Zinc Oxide (Gd-ZnO) | Sol-gel / Coprecipitation | Gadolinium acetate hydrate, Zinc acetate dihydrate | Dissolution in ethanol (B145695) or with oleic acid | nih.gov |

Carbon quantum dots (CQDs) are fluorescent nanoparticles whose properties can be enhanced by incorporating metal ions like Gd(3+). This compound serves as a precursor in various methods to create these hybrid nanomaterials.

One common strategy involves the surface functionalization of pre-synthesized CQDs with a chelating agent, followed by complexation with gadolinium ions. For example, CQDs can be modified with diethylenetriaminepentaacetic acid (DTPA), a powerful chelator, and then complexed with Gd³⁺, effectively anchoring the gadolinium ions to the surface of the quantum dots. researchgate.net

Alternatively, one-pot synthesis methods, such as hydrothermal or pyrolysis treatments, allow for the simultaneous formation of the CQDs and the incorporation of gadolinium. rsc.orgmdpi.com In a typical one-pot hydrothermal approach, a carbon source (like ammonium citrate) and a gadolinium source are heated together in water, leading to the formation of gadolinium-doped CQDs (GCQDs). mdpi.comnih.govjournalagent.com This process can embed gadolinium atoms within the carbon dot matrix as well as on the surface. mdpi.com

| Method | Description | Key Reagents | Result | Reference(s) |

| Surface Chelation | CQDs are first functionalized with a chelating ligand (DTPA) and then complexed with Gd³⁺. | CQDs, DTPA dianhydride, Gd³⁺ source | Gd³⁺ ions chelated onto the surface of CQDs. | researchgate.net |

| One-Pot Hydrothermal | A carbon source and a gadolinium source are heated together in an aqueous solution. | Ammonium citrate, Gadolinium source | Gadolinium ions incorporated into the internal structure and surface of CQDs. | mdpi.comnih.govjournalagent.com |

| One-Pot Pyrolysis | A carbon source and a gadolinium source are heated at low temperature to form Gd-doped CQDs. | Not specified | Gd-encapsulated CQDs. | rsc.org |

Preparation of Macrocyclic and Acyclic Gadolinium(III) Chelators Utilizing Acetate Precursors

To mitigate the toxicity of the free Gd³⁺ ion, it is administered in the form of a highly stable complex. This is achieved by chelating the ion with multidentate ligands, which are broadly categorized as acyclic (linear) or macrocyclic. nih.gov this compound is a common and convenient source of the Gd³⁺ ion for forming these complexes.

The general strategy involves the multi-step synthesis of the organic chelating ligand first. nih.govresearchgate.net Once the ligand is prepared and purified, it is dissolved in a solvent (often water or a water/alcohol mixture), and an aqueous solution of a gadolinium salt, such as this compound or gadolinium(III) chloride, is added. The pH is carefully adjusted to facilitate complexation, which for many polyamino-polycarboxylate ligands occurs relatively quickly. nih.gov

Acyclic Chelators: Ligands based on diethylenetriaminepentaacetic acid (DTPA) are prominent examples of acyclic chelators. nih.gov Bifunctional DTPA derivatives can be synthesized to include a reactive group for conjugation to other molecules. The final step is always the complexation with a Gd(III) salt. nih.gov The heptadentate ligand AAZTA (6-amino-6-methylperhydro-1,4-diazepine-N,N',N''-triacetic acid) is another acyclic chelator that forms stable complexes with Gd(III), leaving two coordination sites for rapidly exchanging water molecules. acs.org

Macrocyclic Chelators: These ligands, such as derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), form exceptionally stable and kinetically inert complexes with Gd(III). nih.govnih.gov The rigidity of the macrocyclic ring contributes to this high stability. nih.gov For example, a DOTA-based macrocyclic contrast agent was synthesized by first conjugating DOTA to lactobionic acid and then chelating Gd³⁺ to this new ligand. nih.govresearchgate.net

| Chelator Type | Example Ligand | Synthesis Strategy | Gd(3+) Source | Reference(s) |

| Acyclic | Diethylenetriaminepentaacetic acid (DTPA) derivatives | Multi-step synthesis of the bifunctional ligand, followed by complexation. | Gadolinium(III) salt | nih.gov |

| Acyclic | AAZTA | Synthesis of the AAZTA ligand, followed by reaction with GdCl₃. | Gadolinium(III) chloride | acs.org |

| Macrocyclic | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives | Multi-step synthesis of the macrocyclic ligand, followed by complexation. | Gadolinium(III) salt | nih.govnih.govresearchgate.net |

Synthesis of DTPA Derivatives

Derivatives of diethylenetriaminepentaacetic acid (DTPA) are a significant class of chelating agents for gadolinium(3+). The synthesis of these derivatives often involves modifying the DTPA backbone to introduce functional groups for conjugation or to alter the physicochemical properties of the final complex.

One common approach involves the use of DTPA anhydride. For instance, eight novel diamino-ester ligands were synthesized through the amidation reaction of long-chain alkyl esters of L-lysine with diethylenetriamine (B155796) pentaacetic acid monoanhydride. researchgate.net The resulting ligands were then complexed with gadolinium(III) chloride hexahydrate to yield dimeric Gd(III) complexes. researchgate.net This method allows for the introduction of long alkyl chains, which can influence the relaxivity and biodistribution of the contrast agent.

A more direct modification can be achieved by starting with a protected amino acid. For example, the synthesis of an ethoxybenzyl derivative of DTPA (EOB-DTPA) began with a protected L-tyrosine. nih.gov Similarly, a hydroxymethylated derivative of DTPA has been prepared starting from L-serine. nih.gov The use of α-amino acid esters, such as L-glutamic acid and L-lysine, allows for the preparation of various DTPA derivatives with different functionalities. nih.gov For instance, a glucosylated derivative of Gd³⁺-p-SCN-Bn-DTPA was synthesized by reacting 1-(4-isothiocyanatobenzyl) diethylenetriamine pentaacetic acid with glucosamine, followed by complexation with gadolinium. brieflands.com

Ultrasound-assisted synthesis has emerged as an environmentally friendly and efficient method for preparing Gd-DTPA and its derivatives. rsc.org This one-pot reaction in water, using gadolinium(III) oxide, significantly reduces reaction times and provides high yields and purities without the need for organic solvents. rsc.org

| Starting Material | Reagents | Derivative | Application |

| Diethylenetriaminepentaacetic acid monoanhydride | Long-chain alkyl esters of L-lysine, GdCl₃·6H₂O | Dimeric Gd(III)-DTPA complexes | MRI Contrast Agent |

| Diethylenetriamine | p-Nitrophenylpyruvic acid, Bromoacetic acid, Thiophosgene | DTPA isothiocyanate derivative | Bifunctional Chelator |

| Protected L-tyrosine | Not specified | [Gd(EOB-DTPA)(H₂O)]²⁻ | Hepatobiliary MRI |

| L-Serine | Ethylenediamine | Hydroxymethylated DTPA | Bifunctional Chelator |

| 1-(4-isothiocyanatobenzyl) diethylenetriamine pentaacetic acid | Glucosamine, Gadolinium | Gd³⁺-p-SCN-Bn-DTPA-DG | Tumor Imaging |

| Diethylenetriaminepentaacetic acid | N-methylglucamine, Gadolinium(III) oxide | Gadopentate dimeglumine | MRI Contrast Agent |

Synthesis of DOTA Derivatives

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives form highly stable complexes with gadolinium(3+), making them a cornerstone of modern MRI contrast agents. nih.gov The synthesis of DOTA derivatives often focuses on creating bifunctional chelators that can be conjugated to biomolecules for targeted imaging.

A common strategy for producing DOTA monoamides involves the monoalkylation of cyclen (1,4,7,10-tetraazacyclododecane) with a bromoacetamide carrying a protected amine. nih.gov Subsequent exhaustive alkylation with benzyl (B1604629) bromoacetate (B1195939) followed by deprotection yields a bifunctional ligand with a pendant amine group. nih.gov The majority of DOTA monoamides are prepared starting from the commercially available tris-t-butyl ester of DOTA (DO3A-tBu). nih.gov

For example, two novel DOTA-like ligands containing a polyhydroxy(benzyloxy)propionamide substituent were synthesized. uniupo.it The corresponding Gd(III) complexes were formed, and subsequent debenzylation via hydrogenolysis yielded derivatives with primary alcohol functions. uniupo.it The solid-state structure of one of these complexes was determined by single-crystal X-ray diffraction, confirming the coordination of the carboxamide oxygen to the gadolinium ion. uniupo.it

A high molecular weight ligand derived from DOTA, with four hydroxylated substituents containing amidic groups, was synthesized in four steps. nih.gov This complex ligand demonstrates the versatility of DOTA chemistry in creating large, functionalized molecules. The synthesis of a DOTA tris(phenylmethyl) ester has also been described as a useful synthon for preparing DOTA monoamides that may contain acid-labile bonds. bohrium.com

Furthermore, an environmentally friendly synthesis of Gd-DOTA has been developed using ultrasound energy. rsc.org This method involves the direct reaction of DOTA with gadolinium(III) oxide in water, leading to high yields and purity in a short reaction time. rsc.org

| Starting Material | Key Intermediate/Reagent | Derivative Type |

| Cyclen | Bromoacetamide with protected amine, Benzyl bromoacetate | DOTA monoamide with pendant amine |

| DOTA tris-t-butyl ester (DO3A-tBu) | Various electrophiles | DOTA monoamides |

| Not Specified | Polyhydroxy(benzyloxy)propionamide | DOTA-like ligand with polyhydroxy substituent |

| Not Specified | Not Specified | High molecular weight DOTA derivative with hydroxylated substituents |

| DOTA | Gadolinium(III) oxide | Gd-DOTA |

Conjugation Strategies for Targeted Delivery

The development of targeted gadolinium-based contrast agents relies on effective conjugation strategies to link the gadolinium chelate to a targeting moiety, such as a peptide, antibody, or nanoparticle. nih.gov These strategies aim to deliver a high concentration of the contrast agent to a specific biological site, thereby enhancing the local MRI signal.

A prevalent method involves the use of bifunctional chelators, which possess both a strong chelating component for gadolinium(III) and a reactive functional group for covalent attachment to a biomolecule. nih.govbohrium.com A common reactive group is the isothiocyanate, which readily reacts with primary amines on proteins and peptides to form a stable thiourea (B124793) linkage. For instance, a DTPA derivative featuring an isothiocyanate group was prepared for this purpose. nih.gov

Another approach is the conjugation of gadolinium chelates to nanoparticles, which can carry a large payload of contrast agent. nih.gov For example, polyamidoamine (PAMAM) dendrimers have been functionalized with tert-butyl-protected forms of 2-(4-isothiocyanatobenzyl)-6-methyldiethylenetriamine pentaacetic acid (1B4M-DTPA) bearing either an isothiocyanate or a succinimidyl ester moiety for subsequent conjugation. bohrium.com

The amino acid chelator DOTAla represents a versatile platform for creating targeted agents. bohrium.com As an amino acid, Gd-DOTAla can be incorporated directly into peptides using standard solid-phase peptide synthesis, allowing for the creation of multimeric and targeted probes with high relaxivity. bohrium.com

Furthermore, a glucosylated derivative of Gd³⁺-DTPA was synthesized to target glucose transporters, which are often overexpressed in tumor cells. brieflands.com This was achieved by reacting an isothiocyanatobenzyl derivative of DTPA with glucosamine. brieflands.com The covalent bond formed is designed to be stable against in vivo biological disruption. brieflands.com

| Targeting Strategy | Chelator | Conjugation Chemistry | Target |

| Peptide Conjugation | DTPA-isothiocyanate | Thiourea bond formation | Proteins/Peptides |

| Nanoparticle (Dendrimer) | 1B4M-DTPA | Isothiocyanate or succinimidyl ester reaction | Various |

| Peptide Synthesis Integration | Gd-DOTAla | Standard peptide bond formation | Peptides |

| Small Molecule Targeting | Gd³⁺-p-SCN-Bn-DTPA | Thiourea bond formation | Glucose Transporters |

Synthesis of Coordination Compounds with β-Diketones

The synthesis of coordination compounds of gadolinium(III) with β-diketones is an area of interest due to the potential luminescent and magnetic properties of these materials. lpnu.uaresearchgate.net These complexes are typically prepared through the reaction of a gadolinium(III) salt with the sodium salt of the corresponding β-diketone ligand. lpnu.ua

The synthesis is generally carried out in an aqueous solution at room temperature. lpnu.ua An aqueous solution of gadolinium(III) nitrate (B79036) pentahydrate is reacted with an aqueous solution of the sodium salt of the β-diketone ligand in a 1:3 molar ratio. lpnu.ua The pH of the reaction mixture is adjusted to 8-9 to facilitate the precipitation of the gadolinium(III) β-diketonate complex. lpnu.ua The resulting precipitate is then separated by centrifugation, washed with water, and dried in a vacuum desiccator over anhydrous calcium chloride. lpnu.ua

A variety of unsymmetrical β-diketones have been utilized as ligands, including those with unsaturated (methacrylic) and aliphatic or aromatic substituents in the α-position. lpnu.uaresearchgate.net Examples of such ligands include 2,5-dimethylheptene-1-3,5-dione (dmhpd), 2,6-dimethyloctene-1-3,5-dione (dmokd), 2-methyl-5-phenylpentene-1-3,5-dione (mphpd), and 2-methyl-5-biphenylpenten-1-3,5-dione (mbphpd). lpnu.ua

Infrared spectroscopy and quantum chemical calculations have been used to characterize the resulting complexes, indicating bidentate-chelate coordination of the β-diketone ligands to the gadolinium(III) ion. lpnu.uaresearchgate.netlpnu.uachemrxiv.org The nature and geometric structure of the substituent on the β-diketone molecule influence the properties of the final coordination compound. lpnu.uachemrxiv.org

| Gadolinium Salt | β-Diketone Ligand (Abbreviation) | Reaction Conditions |

| Gadolinium(III) nitrate pentahydrate | 2,5-dimethylheptene-1-3,5,-dione (dmhpd) | Aqueous solution, pH 8-9, Room temperature |

| Gadolinium(III) nitrate pentahydrate | 2,6-dimethyloctene-1-3,5,-dione (dmokd) | Aqueous solution, pH 8-9, Room temperature |

| Gadolinium(III) nitrate pentahydrate | 2-methyl-5-phenylpentene-1-3,5,-dione (mphpd) | Aqueous solution, pH 8-9, Room temperature |

| Gadolinium(III) nitrate pentahydrate | 2-methyl-5-biphenylpenten-1-3,5,-dione (mbphpd) | Aqueous solution, pH 8-9, Room temperature |

Crystallography and Structural Elucidation of Gadolinium 3+ Acetate and Its Coordination Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis has provided a detailed atomic-level view of gadolinium(III) acetate (B1210297) tetrahydrate. This powerful analytical method involves passing X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to determine the positions of individual atoms.

Structural Parameters of Gadolinium(III) Acetate Tetrahydrate

The crystal structure of gadolinium(III) acetate tetrahydrate was determined at 295 K and refined to a residual of 0.034 for 2,874 observed reflections. rsc.org From aqueous solutions, it crystallizes as a tetrahydrate, Gd(CH₃COO)₃ · 4H₂O. crystalls.infowikipedia.org

Gadolinium(III) acetate tetrahydrate crystallizes in the triclinic crystal system, which is characterized by the lowest symmetry among the crystal systems. rsc.orgcrystalls.info Its space group is Pī. rsc.org The unit cell dimensions, which define the size and shape of the basic repeating unit of the crystal lattice, have been precisely measured. rsc.orgcrystalls.info

Table 1: Unit Cell Dimensions for Gadolinium(III) Acetate Tetrahydrate

| Parameter | Value |

|---|---|

| a | 10.790(2) Å |

| b | 9.395(3) Å |

| c | 8.941(3) Å |

| α | 60.98(2)° |

| β | 88.50(2)° |

| γ | 62.31(2)° |

| Z | 2 |

Source: Journal of the Chemical Society, Dalton Transactions, 1980 rsc.org

A key feature of the solid-state structure of gadolinium(III) acetate tetrahydrate is its dimeric nature. rsc.orgresearchgate.net The structure consists of two gadolinium atoms that are linked together by bridging acetate ligands. rsc.org Specifically, the two metal centers are bridged by acetate oxygen atoms. rsc.org In this arrangement, some acetate groups act as bidentate ligands, coordinating to a single gadolinium ion, while others bridge between the two metal centers. rsc.orgresearchgate.net This bridging results in a centrosymmetric dimeric unit, [Gd₂(OAc)₆(H₂O)₄]·4H₂O.

Each gadolinium(III) ion in the dimeric structure is nine-coordinate. rsc.orgresearchgate.net This high coordination number is typical for larger lanthanide ions. The coordination sphere around each gadolinium atom is comprised of oxygen atoms from multiple sources: three bidentate acetate groups, two water molecules, and a bridging oxygen atom from an adjacent acetate group. rsc.orgresearchgate.net The resulting coordination geometry is a distorted tricapped trigonal prism or a capped square antiprism, which are common geometries for nine-coordinate complexes. stanford.edumri-q.com

The bond lengths between the central gadolinium ion and the coordinating oxygen atoms (Gd-O) provide insight into the nature of the chemical bonding. In gadolinium(III) acetate tetrahydrate, these bond lengths have been determined with high precision. The Gd–O bond distances range from 2.368(6) Å to 2.571(4) Å. rsc.org This range reflects the different types of oxygen donors (from acetate and water molecules) and their distinct roles as either terminal or bridging ligands.

Table 2: Gadolinium-Oxygen Bond Length Range

| Bond Type | Length Range (Å) |

|---|---|

| Gd-O | 2.368(6) - 2.571(4) |

Source: Journal of the Chemical Society, Dalton Transactions, 1980 rsc.org

Isostructural Relationships with Lanthanide Analogues

Gadolinium(III) acetate tetrahydrate is part of a series of isostructural lanthanide acetate compounds. rsc.org "Isostructural" means that these compounds share the same crystal structure, with only minor variations in unit cell dimensions and bond lengths due to the lanthanide contraction—the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. For instance, gadolinium(III) acetate tetrahydrate is isostructural with its erbium analogue. rsc.org This structural similarity extends to other lanthanide complexes with acetate ligands, which often form dimeric or polymeric structures. au.dkrsc.orgnih.gov The tendency to form isostructural series is a hallmark of lanthanide chemistry, arising from the similarity in their chemical properties and ionic radii.

Theoretical Modeling of Coordination Stereochemistry

The prediction and understanding of the three-dimensional arrangement of ligands around a central metal ion, or stereochemistry, is a fundamental aspect of coordination chemistry. For lanthanide ions such as Gadolinium(3+) (Gd(III)), with their high coordination numbers and flexible coordination spheres, theoretical models are invaluable tools. These computational approaches complement experimental data from techniques like X-ray crystallography, providing insights into the forces that govern the geometry of complexes like Gadolinium(3+) acetate.

Repulsion Models and Conformational Analysis

Repulsion models, particularly those based on Valence Shell Electron Pair Repulsion (VSEPR) theory adapted for coordination compounds, provide a qualitative framework for predicting molecular geometry. These models assume that ligands arrange themselves around a central metal ion to minimize electrostatic repulsion. The application of such models is particularly insightful for high-coordination number complexes, such as those formed by this compound.

The crystal structure of gadolinium(III) acetate tetrahydrate has been determined by single-crystal X-ray diffraction, revealing a complex, nine-coordinate environment for each gadolinium atom. rsc.org The structure is a dimeric species, [(Gd(OAc)3(H2O)2)2]·4H2O, where two gadolinium centers are bridged by oxygen atoms from the acetate ligands. rsc.orgwikipedia.org Each Gd(III) ion is coordinated to nine oxygen atoms: three from bidentate acetate groups, two from water molecules, and one from a bridging acetate oxygen from the adjacent unit. rsc.org The Gd–O bond lengths in this structure range from 2.368 Å to 2.571 Å. rsc.org

The coordination stereochemistry for this nine-coordinate [M(bidentate)3(unidentate)3] system has been examined using a repulsion model. rsc.org This analysis helps to rationalize the observed geometry by considering the repulsive forces between the nine donor atoms in the coordination sphere. The introduction of specific stereochemistry, such as through chiral substituents on ligands in other gadolinium complexes, has been shown to enhance the rigidity of the complex, leading to more restricted and stable conformations. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 10.790(2) |

| b (Å) | 9.395(3) |

| c (Å) | 8.941(3) |

| α (°) | 60.98(2) |

| β (°) | 88.50(2) |

| γ (°) | 62.31(2) |

| Z | 2 |

| Temperature (K) | 295(1) |

Quantum-Chemical Calculations of Ligand and Complex Structures

While repulsion models offer a simplified view, quantum-chemical calculations provide a more detailed and quantitative description of the electronic structure, bonding, and geometry of coordination compounds. Predicting the structure and properties of lanthanide complexes using these methods presents challenges due to the large number of electrons and the complex electronic nature of the f-block metals. acs.org Nevertheless, methods ranging from semi-empirical approaches to more rigorous Density Functional Theory (DFT) have been successfully applied. researchgate.net

Theoretical studies have been conducted on various potential gadolinium acetate complexes to understand their structure. researchgate.net Using quantum calculations, researchers have modeled the structures of complexes such as [Gd(OAc)4(H2O)2]−, the dimeric [Gd(OAc)3(H2O)2]2, and [Gd2(OAc)8]2−. researchgate.net These calculations are crucial for interpreting experimental data, such as infrared spectra, and for elucidating the molecular capping of nanoparticles synthesized from gadolinium acetate precursors.

To illustrate the type of data obtained from such calculations, studies on other Gd(III) complexes with different ligands, like β-diketones, are informative. chemrxiv.orgchemrxiv.orgresearchgate.net In one such study, the geometry of gadolinium β-diketonate complexes was optimized using the semi-empirical PM7 method in conjunction with the SPARKLE model, which is specifically designed for lanthanide complexes. chemrxiv.org The results showed that regardless of the substituents on the ligand, the complexes adopted a non-planar structure with bidentate-chelate coordination. chemrxiv.orgchemrxiv.org The calculations yielded key energetic and electronic parameters for the optimized complex molecules. researchgate.net

| Estimated Parameter | Gd(mphpd) | Gd(mbphpd) | Gd(dmokd) | Gd(dmhpd) |

|---|---|---|---|---|

| Total Energy (eV) | -6675.884 | -8230.603 | -6746.124 | -5653.835 |

| Heat of Formation (kJ/mol) | -105.962 | -106.474 | -742.875 | -660.906 |

| Dipole Moment (D) | 0.696 | 0.576 | 0.695 | 0.479 |

Note: The data in Table 2 is for Gd(III) complexes with β-diketone ligands (mphpd, mbphpd, dmokd, dmhpd) and serves as an illustration of the outputs from quantum-chemical calculations on Gd(III) coordination compounds.

More advanced DFT calculations are also frequently used to investigate the structure of Gd(III) complexes. For example, DFT was used to obtain the optimized structure and calculate bond distances for the [Gd(AAZTA)(H2O)F]2– system, demonstrating the power of this method to model the precise coordination environment of gadolinium. acs.org These computational tools are essential for correlating ligand structure with the stability and properties of their corresponding gadolinium(III) complexes. nih.gov

Spectroscopic Characterization and Electronic Structure Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure, dynamics, and interactions of gadolinium(3+) complexes in solution. The paramagnetic effect of the Gd(III) ion significantly influences the NMR relaxation times of nearby nuclei, particularly the protons of water molecules.

The efficiency of a gadolinium-based contrast agent is quantified by its relaxivity (r₁), which is the measure of the increase in the longitudinal relaxation rate (1/T₁) of solvent water protons per millimolar concentration of the contrast agent. The relaxivity of gadolinium(3+) acetate (B1210297) and its derivatives is influenced by several factors, including the number of inner-sphere water molecules (q), the residence lifetime of these water molecules (τm), and the rotational correlation time (τR) of the complex. researchgate.net

The inner-sphere relaxivity is described by the Solomon-Bloembergen-Morgan (SBM) theory and is directly proportional to the number of coordinated water molecules. nih.gov The exchange rate of these inner-sphere water molecules (k_ex = 1/τ_m) plays a critical role; if the exchange is too slow, the transfer of the relaxation enhancement to the bulk water is inefficient. nih.gov Conversely, the outer-sphere contribution to relaxivity arises from the diffusion of water molecules in the vicinity of the paramagnetic center. acs.org

Studies on various gadolinium complexes have shown that the nature of the chelating ligands, such as those with acetate arms, significantly impacts both the water exchange rate and electronic relaxation, which in turn determine the observed relaxivity. nih.gov For instance, in a study of Gd-DOTA derivatives, where DOTA is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, the substitution of different donor groups at one of the macrocycle nitrogens led to changes in water exchange rates spanning three orders of magnitude. nih.gov Specifically, acetate donor groups were found to result in slower electronic relaxation, which can be beneficial for achieving higher relaxivity. nih.gov

The following table provides a hypothetical illustration of how relaxivity can vary with different ligand modifications, based on the principles discussed in the literature.

¹⁷O NMR is a key technique for directly probing the exchange dynamics of water molecules coordinated to the Gd(III) ion. By measuring the paramagnetic transverse relaxation rate (R₂p) and chemical shift of the ¹⁷O-enriched water signal as a function of temperature, it is possible to determine the water exchange rate (k_ex). acs.org

For gadolinium complexes, the temperature dependence of the reduced transverse relaxation rates (1/T₂r) can indicate the water exchange regime. rsc.org A decrease in 1/T₂r with increasing temperature is characteristic of the fast exchange regime. rsc.org This analysis, often performed in conjunction with proton nuclear magnetic relaxation dispersion (NMRD) profiles, allows for a comprehensive understanding of the factors governing relaxivity. acs.orgrsc.org

The hydration state of the gadolinium ion, i.e., the number of inner-sphere water molecules (q), is a critical parameter in these analyses. Recent studies have highlighted the existence of hydration equilibria for some Gd(III) complexes in solution, which can significantly affect the interpretation of relaxometric data. rsc.org

The electron spin relaxation of the Gd(III) ion is a crucial factor influencing the proton relaxivity at higher magnetic fields. nih.gov The dominant mechanism for electron spin relaxation is the modulation of the zero-field splitting (ZFS) by molecular tumbling and solvent collisions. nih.govnih.gov The ZFS arises from the interaction of the Gd(III) electron spin with the electric field generated by the surrounding ligands.

The electron paramagnetic resonance (EPR) linewidth of the aqueous gadolinium(III) ion is sensitive to the identity and concentration of counter-ions in the solution. For example, the addition of nitrite (B80452) ions to a solution of gadolinium(III) chloride has been observed to decrease the EPR linewidth, suggesting an association reaction that alters the electron spin relaxation rates. nih.gov This change is thought to be consistent with an outer-sphere association that may reduce the coordination number of the metal center. nih.gov

The electron spin relaxation times, T₁e and T₂e, can be influenced by the concentration of the gadolinium complex. Studies on Gd(NO₃)₃ have shown that as the concentration increases, these relaxation times can become shorter, which can impact applications like dynamic nuclear polarisation (DNP). rsc.org

For gadolinium complexes with macrocyclic ligands like DOTA, which contains four acetate arms, the conformational dynamics in solution are complex. These complexes can exist as a mixture of isomers, typically the square antiprismatic (SAP) and the twisted-square antiprismatic (TSAP) isomers. nih.govrsc.org The interconversion between these isomers can occur through two primary mechanisms: rotation of the acetate arms or inversion of the macrocyclic ring. nih.govrsc.org

These conformational exchange processes can often be observed on the NMR timescale, leading to broadening of the proton NMR spectra. nih.govd-nb.info The relative populations of the SAP and TSAP isomers and the rates of their interconversion are important as they can influence the water exchange rate and, consequently, the relaxivity. For instance, TSAP isomers have been shown to exhibit significantly faster water exchange rates compared to their SAP counterparts. rsc.org

One-dimensional exchange spectroscopy (EXSY) NMR experiments can be used to determine the rates of these conformational exchange processes with high accuracy. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a direct and powerful technique for studying paramagnetic species like Gd(III) complexes. It provides detailed information about the electronic structure and the local environment of the gadolinium ion.

EPR spectra of Gd(III) complexes in liquid solution are shaped by the electronic relaxation mechanisms, which are primarily driven by the modulation of the static and transient zero-field splitting (ZFS). nih.gov A theoretical framework has been developed to interpret the full EPR spectra at multiple temperatures and frequencies, which allows for a detailed analysis of these effects. nih.gov This analysis reveals that higher-order terms (fourth and sixth order) in the static crystal field can play a significant role, contrary to simpler models that only consider second-order terms. nih.gov

Multi-frequency EPR studies, performed at various magnetic fields, are particularly valuable for determining the ZFS parameters. tandfonline.com By analyzing the field dependence of the effective g-factor and the transverse electron spin relaxation rate (T₂e), one can extract the trace of the square of the ZFS tensor (δ²), which quantifies the magnitude of the ZFS, and the correlation time (τv) that describes the time-dependent ZFS fluctuations. tandfonline.com

The EPR lineshape of Gd(III) complexes can also be influenced by the choice of counter-ion. For example, the EPR lineshape of Gadolinium(3+) acetate has been observed to be broader compared to other gadolinium salts like GdCl₃ and Gd(NO₃)₃, suggesting a stronger ZFS interaction in the acetate complex. rsc.org

The following table presents hypothetical EPR parameters for different Gadolinium(III) species, illustrating the sensitivity of EPR to the coordination environment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and to study the molecular vibrations within a compound. For this compound, it provides critical insights into the coordination between the gadolinium ion and the acetate ligands.

The interaction between the Gadolinium(III) ion and the acetate ligand is primarily electrostatic, but with some donor-acceptor character. nih.gov IR spectroscopy is instrumental in confirming the coordination of the carboxylate groups to the metal center. This is achieved by comparing the vibrational spectra of the complex with that of the free ligand (acetic acid) or its sodium salt.

Upon complexation, the characteristic vibrational frequencies of the carboxylate group (COO⁻) are altered. A key diagnostic region is the analysis of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The separation (Δν) between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging). In a newly synthesized tetrapyrazinoporphyrazine complex containing Gadolinium(III) acetate, a characteristic band for the carbonyl stretch of the acetate group (–C=O) was identified at 1728 cm⁻¹. researchgate.net Other significant vibrations include the Gd-O stretching absorption, which provides direct evidence of the metal-ligand bond formation. In gadolinium(III) acetylacetonate, a similar complex, the Gd-O stretch appears at 536 cm⁻¹. vibgyorpublishers.org Studies on other gadolinium carboxylates, such as those with coumarin-3-carboxylic acid, show Gd-O stretching vibrations appearing in the 449-457 cm⁻¹ range. nih.gov Theoretical calculations for various gadolinium acetate complexes have also been performed to support experimental findings. researchgate.net

The following table summarizes typical IR vibrational frequencies for this compound and related complexes.

| Vibrational Mode | Frequency (cm⁻¹) in Gd(OAc)TPyzPz researchgate.netdergipark.org.tr | Frequency (cm⁻¹) in Gd(AcAc)₃ vibgyorpublishers.org | Assignment |

| ν(C=O) of acetate | 1728 | 1602 (keto C=O) | Carbonyl stretching |

| ν(C=C) of ligand | 1675 | 1523 (enol C=C) | Ligand backbone stretching |

| δ(CH₃) | 1425 | 1391 | Methyl bending |

| ν(C-O) | 1276 | - | Carbon-Oxygen stretching |

| ν(Gd-O) | - | 536 | Gadolinium-Oxygen stretching |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive elemental analysis technique used for determining the total concentration of gadolinium in a sample. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for speciation analysis.

Speciation analysis, which involves the separation and quantification of different chemical forms of an element, is crucial for understanding the behavior of gadolinium complexes in various matrices. HPLC coupled with ICP-OES (HPLC-ICP-OES) has been developed as a robust method for the determination and speciation of gadolinium complexes. rsc.orgrsc.org This hyphenated technique allows for the separation of the intact gadolinium complex from free Gd³⁺ ions and other potential degradation products. rsc.org

In a typical HPLC-ICP-OES setup for gadolinium complexes, a reversed-phase chromatography column (e.g., C18) is often used. rsc.orgresearchgate.net The mobile phase frequently consists of an ammonium (B1175870) acetate buffer, which is effective for separating various gadolinium chelates at a neutral pH. rsc.orgrsc.orgresearchgate.netbohrium.com After separation on the HPLC column, the eluent is introduced into the ICP-OES system. The high-temperature plasma atomizes and excites the gadolinium atoms, which then emit light at characteristic wavelengths (e.g., 342.246 nm). rsc.org The intensity of this emission is proportional to the concentration of gadolinium in the eluting species.

This method provides excellent sensitivity and precision. Detection limits for various gadolinium complexes are typically in the range of 8 to 35 ng/mL. rsc.orgresearchgate.net The technique has been successfully applied to determine gadolinium species in solutions and biological samples like human serum with good recovery rates (95-103%) and precision (less than 5% RSD). rsc.orgrsc.orgresearchgate.net

The table below presents typical performance data for the HPLC-ICP-OES analysis of gadolinium complexes.

| Parameter | Value / Range | Reference |

| Analytical Technique | HPLC-ICP-OES | rsc.orgrsc.orgresearchgate.net |

| Mobile Phase Example | 10 mM ammonium acetate (pH 7.0) | rsc.orgrsc.orgresearchgate.net |

| Gd Emission Line | 342.246 nm | rsc.org |

| Detection Limit (LOD) | 8 - 35 ng/mL (0.05 - 0.2 µM) | rsc.orgresearchgate.net |

| Linear Concentration Range | 0.393 - 78.625 µg/mL | rsc.orgresearchgate.net |

| Precision (RSD) | < 5% | rsc.orgrsc.orgresearchgate.net |

| Recoveries in Serum | 95 - 103% | rsc.orgrsc.orgresearchgate.net |

Luminescence Spectroscopy

Luminescence spectroscopy investigates the light emitted by a substance after it absorbs energy. For Gadolinium(III) complexes, this technique provides valuable information about the electronic structure and energy transfer processes between the metal ion and its ligands.

The Gadolinium(III) ion has a unique electronic configuration with a half-filled f-shell (f⁷), which gives it exceptional stability. instras.com Its lowest energy f-f electronic transition occurs at a very high energy, resulting in a characteristic, but often weak, UV emission line around 312 nm. instras.com Consequently, under visible light excitation, Gd(III) is typically a non-emissive center. mdpi.com

The luminescence of most Gadolinium(III) complexes is therefore dominated by the ligand. mdpi.com Due to the presence of the heavy Gd(III) ion, a strong spin-orbit coupling is induced in the coordinated ligands. This "heavy-atom effect" facilitates intersystem crossing from the ligand's excited singlet state (S₁) to its triplet state (T₁). instras.com As a result, ligand fluorescence is largely quenched, while ligand-based phosphorescence is significantly enhanced. instras.com The position of the triplet state energy of a ligand can be determined experimentally by measuring the phosphorescence spectrum of its corresponding gadolinium complex. researchgate.netresearchgate.net

The emission color of the complex—ranging from blue to red—depends entirely on the nature of the organic ligand. instras.comresearchgate.net For instance, Gd(III) complexes with different chelates exhibit emissions that are bluish (λₘₐₓ = 462 nm), green (λₘₐₓ = 505 nm), or red (λₘₐₓ = 650 nm), all originating from the lowest-energy intraligand triplet states. instras.com In the case of a tetrapyrazinoporphyrazine gadolinium(III) acetate complex, a low-intensity fluorescence emission was observed, which is characteristic for complexes containing a heavy rare earth metal ion like gadolinium. researchgate.netdergipark.org.tr Furthermore, energy transfer from the excited state of Gd(III) to other lanthanide ions, such as Eu(III), can occur in mixed-metal systems, leading to enhanced luminescence of the acceptor ion. mdpi.com

The table below summarizes the luminescent properties of various Gadolinium(III) complexes.

| Complex/System | Excitation Wavelength (nm) | Emission Maximum (nm) | Type of Emission | Reference |

| Gd(dtpaH₂) | - | 312 | Metal-centered (f-f transition) | instras.com |

| Gd(hfac)₃ | - | 462 | Ligand-centered Phosphorescence | instras.com |

| Gd(tta)₃ | - | 505 | Ligand-centered Phosphorescence | instras.com |

| Gd(qu)₃ | - | 650 | Ligand-centered Phosphorescence | instras.com |

| Gd(OAc)TPyzPz | 643 | 648 | Ligand-centered Fluorescence (low intensity) | dergipark.org.tr |

| Gd(III) with 3-thiopheneacetate | - | ~425 (23,529 cm⁻¹) | Ligand Triplet State Emission | researchgate.net |

Theoretical Chemistry and Computational Studies of Gadolinium 3+ Acetate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. These simulations can elucidate the structure of the solvent around the gadolinium ion and the dynamics of ligand exchange.

The gadolinium(III) ion in aqueous solution is surrounded by a well-defined hydration shell. MD simulations have shown that the first coordination sphere of the hydrated Gd(III) ion typically contains 8 to 9 water molecules. nih.gov The structure of this first hydration shell is crucial as it directly influences the properties of the complex. The second hydration shell is more disordered but still shows a distinct structure compared to the bulk solvent. aip.org

For a gadolinium(3+) acetate (B1210297) system, the acetate ligands would replace some of the water molecules in the first coordination sphere. The number of coordinated acetate ions and remaining water molecules would depend on the concentration and other conditions. MD simulations can predict the most likely coordination environment. The interaction of the Gd(III) ion with the surrounding water molecules is strong, leading to a significant ordering of the water molecules in the first two hydration shells. aip.org

Table 1: Structural Properties of Hydrated Gadolinium(III) Ion from Molecular Dynamics Simulations

| Property | Value | Source |

| First Shell Coordination Number | 8.6 | aip.org |

| Gd-O Distance (First Shell) | ~2.37 - 2.5 Å | aip.orgacs.org |

| Second Shell Coordination Number | ~18 | aip.org |

| Gd-O Distance (Second Shell) | ~4.6 Å | aip.org |

Note: The data in this table is for the hydrated Gd(III) ion and may vary in the presence of acetate ligands.

The exchange of water molecules between the inner coordination sphere of the Gd(III) ion and the bulk solvent is a critical parameter, particularly for applications like magnetic resonance imaging (MRI). MD simulations can be used to study the mechanism and rate of this exchange. The water exchange mechanism for Gd(III) complexes is generally found to be dissociative or dissociative-interchange, where a water molecule first leaves the inner sphere before a new one enters. acs.org

Table 2: Water Residence Times in Hydration Spheres of a Gadolinium Complex

| Hydration Sphere Layer | Residence Time (ps) | Source |

| First Hydration Layer (Outer Sphere) | 18 | acs.orgnih.gov |

| Intermediate Region (Outer Sphere) | 10 | acs.orgnih.gov |

| Outer Hydration Layer (Outer Sphere) | 19 | acs.orgnih.gov |

Note: This data is for the [Gd(DOTA)]- complex and serves as an example of the detailed dynamical information obtainable from MD simulations.

Ab Initio Calculations and Electronic Structure Analysis

Ab initio, or first-principles, calculations are based on quantum mechanics and provide a detailed understanding of the electronic structure of molecules.

The stability and properties of gadolinium complexes are determined by their energetic and electronic landscape. Ab initio calculations can be used to determine the binding energies of ligands, the electronic ground and excited states, and the distribution of electron density within the complex. nih.gov For gadolinium(3+) acetate, these calculations could predict the thermodynamic stability of different coordination isomers and provide insights into the nature of the chemical bonding between the gadolinium ion and the acetate ligands. acs.orgnih.gov The interaction between the Gd(III) ion and the ligands is predominantly electrostatic, but covalent contributions are also important. nih.govnih.gov

Table 3: Calculated Properties of Gadolinium(III) Complexes from Ab Initio Studies

| Property | Finding | Source |

| Natural Charge of Gd | ~1.86 | nih.gov |

| Gd Natural Electronic Configuration | [Xe]6s⁰.¹³4f⁷.¹⁰5d⁰.⁸³ | nih.gov |

| Gd-O Bond Character | Primarily ionic with some covalent contribution | nih.gov |

Note: These properties were determined for a [Gd(EDTA)F₂]³⁻ complex but provide insight into the electronic structure of Gd(III) in a coordination environment with oxygen-donating ligands like acetate.

Molecular Mechanics and Force Field Development for Gadolinium(III) Complexes

Molecular mechanics (MM) methods offer a computationally less expensive alternative to ab initio calculations for studying large molecular systems. The accuracy of MM simulations depends on the quality of the force field, which is a set of parameters that describe the potential energy of the system.

Developing accurate force fields for gadolinium(III) complexes is a significant area of research. nih.govresearchgate.net These force fields must correctly describe the interactions between the Gd(III) ion and the coordinating ligands, including bond lengths, angles, and non-bonded interactions. researchgate.net The parameters for the force field are often derived by fitting to results from high-level ab initio calculations or experimental data. nih.govresearchgate.net

For this compound, a specific force field would be required to accurately simulate its behavior. This would involve parametrizing the interactions between the Gd(III) ion and the acetate ligands. Once developed, such a force field could be used in large-scale MD simulations to study the behavior of the complex in various environments. The development of such force fields is crucial for the rational design of new gadolinium-based materials and agents. acs.orgresearchgate.net

Advanced Applications and Functional Materials Development

Role in Optical and Electronic Materials

The high purity of gadolinium(3+) acetate (B1210297) makes it a valuable starting material for the creation of various optical and electronic components. stanfordmaterials.comsamaterials.co.uk Its properties are leveraged in the development of laser media, specialized glass, and phosphors for energy-efficient applications.

Laser Media and Optical Glass Components

In its crystalline form, materials derived from gadolinium(3+) acetate can function as an active laser medium. stanfordmaterials.comsamaterials.co.uk Furthermore, it is utilized in the manufacturing of optical glass, contributing to the development of lenses and other optical components with specific refractive or transmissive properties. stanfordmaterials.comsamaterials.co.uk

Doping in Garnet Materials

This compound serves as a doping agent for gadolinium yttrium garnets (Gd:YAG) and other garnet-type materials. stanfordmaterials.comsamaterials.co.uk Doping garnets with gadolinium can modify their magnetic and optical properties. For instance, gadolinium-doped ceria has been investigated as a potential electrolyte material for fuel cells due to its high ion conductivity and lower operating temperatures compared to more common materials. americanelements.com

Research into gadolinium-doping in other garnet-like structures, such as Li₅La₃Nb₂O₁₂, has shown that the substitution of Nb⁵⁺ with Gd³⁺ can significantly enhance ionic conductivity. st-andrews.ac.ukiaea.org In one study, a compound with the formula Li₅₊₂ₓLa₃Nb₂₋ₓGdₓO₁₂ (where x = 0.45) exhibited a room temperature ionic conductivity of 1.91 × 10⁻⁵ S cm⁻¹, an order of magnitude higher than the undoped parent compound. st-andrews.ac.ukiaea.org

The stabilization of garnet lattices is another key application. The metastable garnet lattice of Gd₃Al₅O₁₂, for example, can be stabilized by doping with smaller lutetium ions (Lu³⁺), which in turn allows for the effective incorporation of larger europium (Eu³⁺) activators for phosphor applications. nih.gov

Phosphor Development for Energy Applications

Gadolinium-based materials are crucial in the development of phosphors, which are substances that exhibit luminescence. stanfordmaterials.comsamaterials.co.ukwikipedia.org These phosphors are used in a variety of applications, including energy-saving lighting and medical imaging. stanfordmaterials.comsamaterials.co.ukamericanelements.com Gadolinium compounds can act as a host for other rare-earth elements that serve as activators, or gadolinium itself can be the activator. americanelements.comnih.gov

When activated with other ions like terbium (Tb³⁺) or europium (Eu³⁺), gadolinium-based phosphors can produce bright green or red light, respectively. nih.govwikipedia.org For instance, terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb) is a highly efficient phosphor used in X-ray detectors, converting X-rays into visible light. wikipedia.org Similarly, europium-doped gadolinium aluminate garnet, stabilized with lutetium, shows strong red luminescence and high quantum efficiency, making it a candidate for new photoluminescent and scintillation materials. nih.gov

The development of yellow-emitting phosphors for warm-white lighting has also benefited from gadolinium compounds. Ce³⁺-activated (Gd,Lu)₃Al₅O₁₂ garnet solid solutions have been shown to be efficient yellow-emitting phosphors that can be excited by blue light. researchgate.net

A key characteristic of Gd³⁺ activated phosphors is their ability to produce narrowband ultraviolet-B (NB-UVB) emissions, particularly around 313 nm. nih.gov This specific wavelength is valuable for phototherapy applications in treating various skin conditions. nih.gov

Catalysis and Ceramic Synthesis

This compound is employed in catalytic processes and in the synthesis of advanced ceramics. stanfordmaterials.comsamaterials.co.uk The thermal decomposition of gadolinium acetate leads to the formation of gadolinium oxide (Gd₂O₃), a material with known catalytic activity. stanfordmaterials.comacs.org Studies have investigated the transformation of gadolinium acetate during non-isothermal decomposition, noting changes in morphology from nanosheets to nanorods. acs.org

In ceramic synthesis, this compound is a precursor for producing materials like gadolinium aluminate (GdAlO₃). researchgate.net The sol-gel method is a common technique used, where gadolinium acetate or gadolinium nitrate (B79036) is reacted with an aluminum source. researchgate.net The properties of the resulting ceramic, such as phase purity and crystallinity, are influenced by the starting materials and processing conditions. For instance, research has shown that using gadolinium nitrate as a precursor in a sol-gel process can successfully produce single-phase nanocrystalline GdAlO₃. researchgate.net

Development of Advanced Magnetic Resonance Imaging (MRI) Contrast Agents

The high magnetic moment of the gadolinium(3+) ion makes it a cornerstone in the development of contrast agents for Magnetic Resonance Imaging (MRI). stanfordmaterials.comsamaterials.co.uk These agents work by enhancing the relaxation rates of water protons in their vicinity, leading to improved contrast in the resulting images. d-nb.info

Design Principles for Enhanced Relaxivity

The effectiveness of a gadolinium-based contrast agent is measured by its relaxivity (r₁), which is the increase in the longitudinal relaxation rate of water protons per unit concentration of the agent. d-nb.info The design of these agents focuses on optimizing several key parameters to maximize relaxivity. d-nb.inforesearchgate.net

The relaxivity of a gadolinium complex is influenced by several factors, including:

The number of inner-sphere water molecules (q): Increasing the number of water molecules directly coordinated to the Gd³⁺ ion generally improves relaxivity. d-nb.inforesearchgate.net

The rotational correlation time (τR): This is the time it takes for the complex to rotate. Slower tumbling, often achieved by increasing the molecular size, can lead to higher relaxivity. researchgate.net

The water exchange lifetime (τm): This is the residence time of a water molecule in the inner coordination sphere of the gadolinium ion. An optimal, rapid exchange is necessary for efficient relaxation enhancement. d-nb.inforesearchgate.net

One strategy to enhance relaxivity is to design ligands that allow for more than one water molecule to coordinate to the gadolinium ion (q > 1). researchgate.netresearchgate.net For example, the heptadentate AAZTA ligand allows for two inner-sphere water molecules, resulting in the [Gd(III)-AAZTA]⁻ complex having a significantly higher relaxivity compared to agents with only one water molecule. acs.org

Another approach involves increasing the rotational correlation time by attaching the gadolinium chelate to larger molecules or by creating multimeric structures where several Gd(III) chelates are linked together. acs.org Geometrical confinement of Gd³⁺-based contrast agents within porous nanostructures has also been shown to enhance relaxivity by increasing both rotational and diffusion correlation times. nih.gov

The stability of the gadolinium complex is also a critical design principle. The ligand must bind the Gd³⁺ ion tightly to prevent its release in the body. d-nb.info Therefore, a balance must be struck between achieving high relaxivity and maintaining high thermodynamic stability. d-nb.info

Table of Research Findings on Enhanced Relaxivity:

| System | Key Feature | Relaxivity (r₁) | Reference |

| [Gd(DTPA)(H₂O)]²⁻ in mesoporous silicon | Geometrical confinement | ~24 mM⁻¹s⁻¹ (in 5-10 nm pores at 60 MHz) | nih.gov |

| [Gd(III)-AAZTA]⁻ | Heptadentate ligand, q=2 | 7.1 mM⁻¹s⁻¹ (at 21.5 MHz, 25°C) | acs.org |

| Gd-L1 (tetrameric AAZTA derivative) | Multimeric structure | 16.4 mM⁻¹s⁻¹ (per Gd, at 21.5 MHz, 25°C) | acs.org |

| Gd-CeNPs | Gadolinium entrapped in cerium oxide nanoparticles | High r₁ relaxivities observed | acs.org |

Kinetic Inertness and Thermodynamic Stability Considerations

The safety and efficacy of gadolinium-based contrast agents (GBCAs) are critically dependent on the stability of the chelate complex, which encapsulates the potentially toxic free Gd³⁺ ion. nih.govroyalsocietypublishing.org This stability is defined by two key parameters: thermodynamic stability and kinetic inertness. researchgate.netd-nb.info

Thermodynamic stability , often expressed as the logarithm of the stability constant (log K), describes the equilibrium between the gadolinium ion and the chelating ligand at a specific pH. researchgate.net A higher log K value indicates a stronger bond between the gadolinium and the ligand, signifying a more stable complex. nih.gov For instance, the gadolinium complex of a modified DTPA ligand, MS-325, exhibits a high stability constant, making it a robust blood pool contrast agent. nih.gov

Kinetic inertness refers to the rate at which the gadolinium ion dissociates from the chelate. d-nb.info This is often reported as the half-life (t1/2) of the complex, which is the time required for half of the GBCA to dissociate. d-nb.info It is now widely accepted that kinetic inertness is a more crucial predictor of in vivo Gd³⁺ release than thermodynamic stability. d-nb.info

GBCAs are broadly categorized into two structural classes: linear and macrocyclic. nih.gov Macrocyclic chelates, where the Gd³⁺ ion is caged within a pre-organized cavity, generally exhibit significantly higher kinetic inertness compared to linear, open-chain chelates. researchgate.netresearchgate.net This increased stability in macrocyclic structures is attributed to electrostatic interactions and the formation of a molecular cage that hinders dissociation. researchgate.net Consequently, linear GBCAs are more prone to releasing free gadolinium, especially under acidic conditions. researchgate.netresearchgate.net

Table 1: Stability of Gadolinium-Based Contrast Agents

| Agent Type | Chelate Structure | Thermodynamic Stability (log K) | Kinetic Inertness (Dissociation Half-life) | Reference |

|---|---|---|---|---|

| Macrocyclic | High | High | Long | researchgate.net, researchgate.net |

| Linear | Lower | Lower | Short | researchgate.net, researchgate.net |

| MS-325 | Modified DTPA (Linear) | 22.06 | 10-100 times more inert than GdDTPA | nih.gov |

Strategies for Mitigating Gadolinium Release from Chelates

Given the concerns about gadolinium deposition in the body, significant research has focused on strategies to minimize the release of free Gd³⁺ from chelates. The primary approach involves the design of more stable chelating ligands.

One effective strategy is the use of macrocyclic ligands like DOTA and its derivatives. researchgate.net The rigid, pre-organized structure of these ligands provides a high degree of kinetic inertness, making them less susceptible to dissociation. researchgate.netresearchgate.net

Another approach is the functionalization of the chelator's backbone . For linear chelates like DTPA, modifying the backbone can lead to complexes with enhanced thermodynamic stability and kinetic inertness compared to the parent compound. nih.gov

In cases where gadolinium release may still occur, chelation therapy is being explored as a potential treatment. Orally available chelating agents, such as 3,4,3-LI(1,2-HOPO), have shown superior efficacy in removing Gd³⁺ from the body compared to ligands like DTPA. nih.govlbl.gov

Targeted Contrast Agent Development

Standard GBCAs distribute non-specifically in the extracellular fluid. nih.gov To enhance diagnostic accuracy and reduce the required dose, researchers are developing targeted contrast agents that accumulate at specific sites of disease. nih.gov

Receptor-Specific Probes

A promising strategy for targeted MRI is the development of probes that bind to specific receptors overexpressed on cancer cells or other pathological tissues. nih.gov For example, contrast agents have been designed by conjugating gadolinium chelates to molecules that target specific receptors, such as the folate receptor, which is often overexpressed in tumors. nih.gov This approach allows for the specific visualization of cancerous tissues. nih.gov Similarly, gadolinium-based agents have been developed to bind to glutamate (B1630785) receptors like mGluR₅ and N-methyl-D-aspartate (NMDA) receptors, offering a way to assess glutamatergic signaling. nih.gov

Neurotransmitter Sensing Agents

The development of MRI contrast agents that can sense and report on the concentration of neurotransmitters is a cutting-edge area of research. rsc.org These "smart" agents change their magnetic properties upon binding to a specific neurotransmitter, leading to a detectable change in the MRI signal. rsc.orgacs.org

One approach involves creating a ditopic binding site on the gadolinium complex. acs.org This can be achieved by combining a gadolinium-binding moiety that interacts with the carboxylate group of a zwitterionic neurotransmitter and a separate recognition element, like a crown ether, that binds to the amine group. nih.govacs.org Such agents have been shown to discriminate between different types of neurotransmitters and have been used to monitor neural activity in ex vivo brain slices. acs.org These developments hold the potential for more direct functional MRI (fMRI) of brain activity. rsc.org Research has also focused on developing gadolinium-based probes sensitive to glutamate, a key neurotransmitter implicated in Alzheimer's disease. researchgate.netfrontiersin.org

Dual-Modal Imaging Modalities

To gain a more comprehensive understanding of biological processes, there is growing interest in developing probes that can be detected by more than one imaging modality. Gadolinium-based agents are being integrated into dual-modal probes, most commonly combining MRI with fluorescence imaging. nih.govacs.org

These dual-modal agents typically consist of a gadolinium chelate for MRI contrast and a fluorescent molecule. nih.govacs.org For example, nanoprobes have been created by conjugating a gadolinium-DOTA complex and a two-photon fluorophore to a polymer carrier. nih.gov This allows for both high-resolution MRI and sensitive fluorescence imaging. Another design involves a hydrophobic tetraphenylethene (TPE) fluorophore linked to two hydrophilic gadolinium-DTPA moieties, which self-assemble into emissive micelles. acs.org Other combinations include gadolinium-loaded nanodroplets for dual ultrasound and MR imaging and gadolinium-doped carbon dots for fluorescence and MR imaging. nih.govoptica.org Some gadolinium oxide nanoparticles have even been shown to act as dual-modal T1 and T2 MRI contrast agents. mdpi.com

Bioactivity and Therapeutic Potential Research

Beyond its role in diagnostics, the gadolinium ion and its complexes are being investigated for their own bioactive properties and therapeutic potential. This emerging field of "theranostics" aims to combine diagnostic imaging with therapy in a single agent.

Recent studies have explored the conjugation of gadolinium chelates with bioactive molecules to create theranostic agents. For instance, a gadolinium chelate conjugated with vanillic acid (Gd-DO3A-Va) has shown therapeutic potential in a mouse model of Alzheimer's disease. acs.org This compound was found to reduce neuroinflammation and amyloid-beta deposition, and it prevented memory loss. acs.org Similarly, gadolinium compounds conjugated with flavonoids have been developed as anti-inflammatory theranostic agents. mdpi.com These agents not only provided contrast enhancement at inflamed sites in animal models but also demonstrated anti-inflammatory and antioxidant effects. mdpi.com

The development of gadolinium-based metal-organic frameworks (MOFs) is another area of active research. A gadolinium terephthalate (B1205515) MOF has demonstrated rapid and efficient removal of phosphate (B84403) from water, suggesting potential applications in addressing eutrophication. nih.gov While not a direct therapeutic application in humans, this highlights the diverse functional materials that can be developed from gadolinium compounds.

Investigation of Antiproliferative Properties of Gadolinium(III) Complexes